![molecular formula C31H59O9P B14345945 {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid CAS No. 91749-34-7](/img/structure/B14345945.png)
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phosphonic acid group, which is known for its strong binding affinity to metal ions, making it useful in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid typically involves multiple steps, including esterification, oxidation, and phosphonation reactions. The starting materials often include octanol and hexanedioic acid, which undergo esterification to form the octyloxy derivatives. Subsequent oxidation and phosphonation steps introduce the phosphonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and oxidation processes, followed by purification steps such as distillation and crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: The octyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is used as a ligand in coordination chemistry due to its ability to bind metal ions. This property makes it valuable in the synthesis of metal-organic frameworks (MOFs).
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving phosphatases.
Medicine
In medicine, the compound’s phosphonic acid group is of interest for developing drugs that target bone diseases, as phosphonates are known to bind strongly to hydroxyapatite in bones.
Industry
Industrially, this compound is used in the formulation of anti-corrosion agents and as a chelating agent in various applications.
Mecanismo De Acción
The mechanism of action of {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid involves its ability to bind metal ions through its phosphonic acid group. This binding can inhibit metal-dependent enzymes or prevent metal ion catalysis in various chemical reactions. The molecular targets include metal ions such as calcium and magnesium, and the pathways involved often relate to metal ion homeostasis and enzyme regulation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Known for its use in acetoacetic ester synthesis.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
Acetylacetone: Commonly used in coordination chemistry.
Uniqueness
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is unique due to its combination of octyloxy groups and a phosphonic acid group, which provides a distinct set of chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring strong metal ion binding and specific chemical transformations.
Propiedades
Número CAS |
91749-34-7 |
|---|---|
Fórmula molecular |
C31H59O9P |
Peso molecular |
606.8 g/mol |
Nombre IUPAC |
(1,6-dioctoxy-3-octoxycarbonyl-1,6-dioxohexan-3-yl)phosphonic acid |
InChI |
InChI=1S/C31H59O9P/c1-4-7-10-13-16-19-24-38-28(32)22-23-31(41(35,36)37,30(34)40-26-21-18-15-12-9-6-3)27-29(33)39-25-20-17-14-11-8-5-2/h4-27H2,1-3H3,(H2,35,36,37) |
Clave InChI |
LVCOWEYBLMYPKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CCC(CC(=O)OCCCCCCCC)(C(=O)OCCCCCCCC)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)

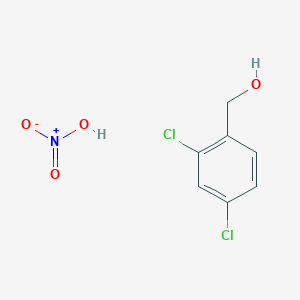
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
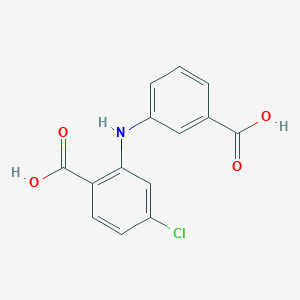
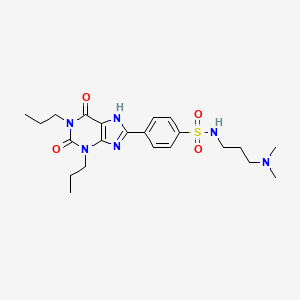

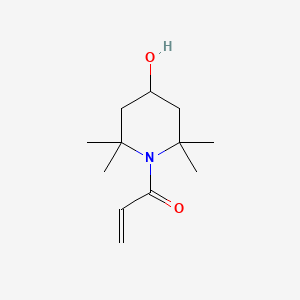
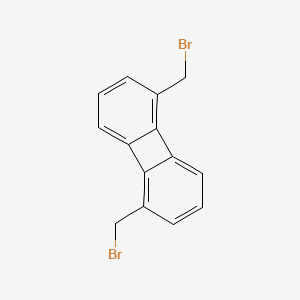
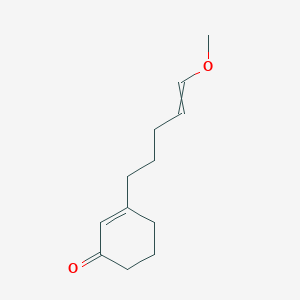
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
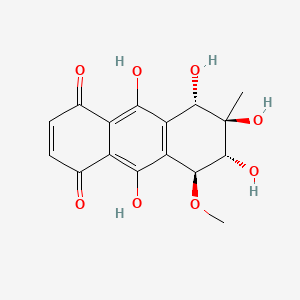
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
